molecular formula C7H13Cl2F B3041111 1,1-Dichloro-1-fluoroheptane CAS No. 261503-29-1

1,1-Dichloro-1-fluoroheptane

Cat. No. B3041111
M. Wt: 187.08 g/mol
InChI Key: NWXOCTRNGMJBBD-UHFFFAOYSA-N
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Description

1,1-Dichloro-1-fluoroheptane is a chemical compound . It is one of the three isomers of dichlorofluoroethane . It belongs to the hydrochlorofluorocarbon (HCFC) family of man-made compounds that contribute significantly to both ozone depletion and global warming when released into the environment .


Synthesis Analysis

1,1-Dichloro-1-fluoroethane can be produced by reacting hydrofluoric acid with 1,1,1-trichloroethane . The reaction can be improved by using a perfluoroalkanesulphonic acid, in particular trifluoromethanesulphonic acid, as a catalyst .


Molecular Structure Analysis

The 1,1-dichloro-1-fluoroheptane molecule contains a total of 22 bond(s). There are 9 non-H bond(s) and 4 rotatable bond(s) .


Chemical Reactions Analysis

1,1-Dichloro-1-fluoroethane is a haloalkane with the formula C2H3Cl2F . It is one of the three isomers of dichlorofluoroethane . It belongs to the hydrochlorofluorocarbon (HCFC) family of man-made compounds that contribute significantly to both ozone depletion and global warming when released into the environment .


Physical And Chemical Properties Analysis

1,1-Dichloro-1-fluoroethane can be a non-flammable, colourless liquid under room-temperature atmospheric conditions . The compound is very volatile with a boiling point of 32°C . Its critical temperature is near 204°C . Its smell has been described as “usually ethereal” (like ether) .

Scientific Research Applications

Infrared Absorption and Atmospheric Monitoring

1,1-Dichloro-1-fluoroethane (a related compound) is utilized in applications such as foam blowing and precision cleaning but is being phased out due to its ozone-depleting potential. Research on its infrared absorption cross sections is crucial for monitoring its concentration in the atmosphere, aiding in environmental protection efforts (Harrison, 2019).

Organic Synthesis and Chemical Reactions

  • Studies on the thermal decomposition of certain hepta(methoxycarbonyl) compounds in the presence of allyl or propargyl halides have highlighted the role of 1,1-Dichloro-1-fluoroheptane in forming pyrazolines or pyrazoles, indicating its importance in synthetic organic chemistry (Tomilov et al., 2012).
  • Research into the efficient asymmetric synthesis of silanediol precursors from 1,5-dihydrosiloles showcases the potential of using fluorinated compounds like 1,1-Dichloro-1-fluoroheptane in creating reactive intermediates for organosilicon chemistry (Sen et al., 2007).

Material Science and Polymer Chemistry

  • New polyunsaturated organosilicon dendrimers based on 1,1-diethynyl- and 1-vinyl-1-ethynylsilacycloalkanes have been synthesized, demonstrating the utility of halogenated compounds in the development of advanced materials (Zhilitskaya et al., 2006).
  • The synthesis and structural study of fluorinated telomers, including reactions with 1,1-difluoro-2-chloroethylene, point towards the significance of fluorinated compounds in producing materials with unique properties (Guiot et al., 2002).

Environmental Chemistry and Pollution Control

  • Aliphatic Carbon-Fluorine bond activation studies using transition metal complexes highlight methods for the disposal or transformation of fluorocarbons, contributing to environmental sustainability efforts (Kraft et al., 2000).

Safety And Hazards

1,1-Dichloro-1-fluoroethane may be incompatible with strong oxidizing and reducing agents. May be incompatible with some amines, nitrides, azo/diazo compounds, alkali metals, and epoxides . An explosion occurred when an emptied drum of this compound was cut into by a grinder; may be more flammable than once thought .

Future Directions

1,1-Dichloro-1-fluoroethane is mainly used as a solvent and foam blowing agent under the names R-141b and HCFC-141b . It is a class 2 ozone depleting substance undergoing a global phaseout from production and use under the Montreal Protocol since the late 1990s . It is being replaced by HFCs within some applications .

properties

IUPAC Name

1,1-dichloro-1-fluoroheptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Cl2F/c1-2-3-4-5-6-7(8,9)10/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXOCTRNGMJBBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(F)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dichloro-1-fluoroheptane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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